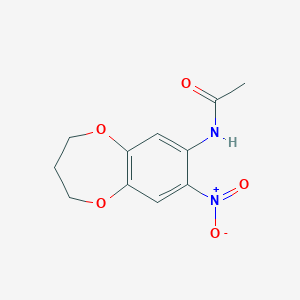

7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-7(14)12-8-5-10-11(6-9(8)13(15)16)18-4-2-3-17-10/h5-6H,2-4H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQUOBYQMFRMHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

This guide provides a comprehensive overview and detailed protocols for the synthesis of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine, a potentially valuable intermediate in medicinal chemistry and drug development. The synthetic strategy is designed for clarity, efficiency, and reproducibility, with a focus on the underlying chemical principles and practical considerations for researchers in the field.

Introduction

The 1,5-benzodioxepine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of specific functional groups, such as acetamido and nitro moieties, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This compound serves as a key building block for the synthesis of more complex derivatives with potential applications in various therapeutic areas. This guide delineates a robust three-step synthesis commencing from the readily accessible 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine.

Synthetic Strategy Overview

The synthesis is logically structured in three sequential steps:

-

Reduction of the Aromatic Nitro Group: The initial step involves the selective reduction of the nitro functionality of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine to the corresponding primary amine, yielding 7-amino-3,4-dihydro-2H-1,5-benzodioxepine.

-

Acetylation of the Aromatic Amine: The newly formed amino group is then protected and functionalized via acetylation with acetic anhydride to produce 7-acetamido-3,4-dihydro-2H-1,5-benzodioxepine.

-

Regioselective Nitration: The final step is the electrophilic aromatic substitution, specifically the nitration of the acetamido-activated benzene ring to introduce a nitro group at the C8 position, affording the target molecule.

Caption: Overall synthetic route for this compound.

Part 1: Reduction of 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine

The conversion of the aromatic nitro group to a primary amine is a critical transformation. Two reliable methods are presented here: catalytic hydrogenation, which is often preferred for its clean reaction profile and high yield, and a classical chemical reduction using tin(II) chloride, which is a robust alternative.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitroarenes.[1] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Experimental Protocol:

-

To a solution of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in ethanol or methanol in a suitable hydrogenation vessel, add 10% Pd/C (5-10 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to yield the crude 7-amino-3,4-dihydro-2H-1,5-benzodioxepine. The product is often of sufficient purity for the next step.

Method B: Reduction with Tin(II) Chloride

Reduction with tin(II) chloride in an acidic medium is a classic and effective method for converting nitroarenes to anilines.[2][3][4]

Experimental Protocol:

-

In a round-bottom flask, dissolve 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.

-

Carefully add concentrated hydrochloric acid (HCl) and heat the reaction mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude 7-amino-3,4-dihydro-2H-1,5-benzodioxepine.

Part 2: Acetylation of 7-Amino-3,4-dihydro-2H-1,5-benzodioxepine

The acetylation of the primary amine serves both as a protection step and to introduce the desired acetamido functionality. Acetic anhydride is a common and effective acetylating agent.

Caption: General mechanism of amine acetylation with acetic anhydride.

Experimental Protocol:

-

Dissolve 7-amino-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in glacial acetic acid or a suitable aprotic solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.1-1.5 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain 7-acetamido-3,4-dihydro-2H-1,5-benzodioxepine.

Part 3: Nitration of 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine

The final step is the regioselective nitration of the activated aromatic ring. The acetamido group is an ortho-, para-directing group. Since the para position is occupied, the nitration is directed to the ortho position (C8).[3][5] A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent.

Causality Behind Experimental Choices: The acetamido group is a moderately activating group, which makes the aromatic ring more susceptible to electrophilic attack than an unsubstituted benzene ring. The use of a strong acid mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction to proceed. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to minimize potential side reactions, such as di-nitration.

Experimental Protocol:

-

In a flask, carefully add 7-acetamido-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) to concentrated sulfuric acid at 0 °C. Stir until all the solid has dissolved.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

-

Add the nitrating mixture dropwise to the solution of the acetamido compound, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes.

-

Monitor the reaction by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield (%) |

| 1A | 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine | H₂, 10% Pd/C, Ethanol | 7-Amino-3,4-dihydro-2H-1,5-benzodioxepine | >90 |

| 1B | 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine | SnCl₂·2H₂O, HCl, Ethanol | 7-Amino-3,4-dihydro-2H-1,5-benzodioxepine | 70-85 |

| 2 | 7-Amino-3,4-dihydro-2H-1,5-benzodioxepine | Acetic anhydride, Acetic acid | 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine | 85-95 |

| 3 | 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine | HNO₃, H₂SO₄ | This compound | 60-75 |

Conclusion

This guide has detailed a reliable and well-precedented synthetic route to this compound. The described protocols are based on fundamental and widely applied organic transformations, ensuring their accessibility to a broad range of researchers. By understanding the principles behind each step, scientists can adapt and optimize these procedures for their specific research needs, paving the way for the discovery of novel benzodioxepine-based compounds with potential therapeutic applications.

References

- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Retrieved from a source providing details on Sn/HCl reduction.

- Application Notes and Protocols for the Reduction of Nitro Groups to Amines. (2025). Benchchem.

- Nitration of acetanilide (Lab report). (2012, January 1). :::JAAN's Science Class:::.

- On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why?. (2020, November 30). Quora.

- Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Magritek.

- A Study on Electrophilic Aromatic Substitution of Acetanilide. (n.d.). ijarsct.

- Nitration of Acetanilide and Methyl Benzo

- (PDF) Nitration of Acetanilide. (n.d.).

- Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

Technical Guidance for the Physicochemical Characterization of Novel Benzodioxepine Analogs: A Case Study on 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the critical need for robust physicochemical characterization of novel chemical entities, using the specific molecule 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine as a case study. While a comprehensive search of public domain scientific literature, patent databases, and chemical repositories confirms the existence of this compound (CAS No. 81864-61-1), it reveals a significant lack of published experimental data regarding its specific physicochemical properties. Consequently, this document pivots from a data-specific whitepaper to an in-depth methodological guide. It outlines the authoritative, field-proven experimental workflows and analytical principles required to thoroughly characterize this, or any similar, novel benzodioxepine derivative. The focus is on the causality behind experimental choices, ensuring a self-validating system of protocols essential for regulatory submission and successful drug development.

Introduction and Compound Identification

This compound is a substituted aromatic heterocyclic compound. The core structure is a 1,5-benzodioxepine ring, which is a recurring motif in medicinal chemistry. The substituents—an acetamido group and a nitro group—are expected to significantly influence its electronic, steric, and, consequently, physicochemical properties such as solubility, lipophilicity, and crystal packing.

While specific data is unavailable, the foundational properties can be identified from supplier information:

| Property | Value | Source |

| CAS Number | 81864-61-1 | Commercial Suppliers |

| Molecular Formula | C₁₁H₁₂N₂O₅ | Commercial Suppliers |

| Molecular Weight | 252.23 g/mol | Calculated |

The lack of further public data necessitates a de novo characterization campaign. The following sections detail the expert-recommended protocols for such an endeavor.

Structural and Spectroscopic Characterization

The first principle of any physicochemical analysis is the unambiguous confirmation of the chemical structure. A multi-spectroscopic approach is mandatory for establishing identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation. For a novel compound like this compound, a suite of experiments is required.

Expert Insight: The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is critical. The acetamido NH proton may be broad or exchangeable in the presence of water; therefore, a freshly opened, anhydrous solvent is recommended for its clear observation.

Recommended Experiments:

-

¹H NMR: To identify all proton environments, their multiplicities (splitting patterns), and relative integrations. This confirms the presence of the aromatic, dioxepine ring, and acetamido protons.

-

¹³C NMR & DEPT-135: To identify all unique carbon environments and distinguish between CH₃, CH₂, CH, and quaternary carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for a novel structure.

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming connectivity within the dioxepine and aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) correlations between protons and carbons, which is crucial for definitively placing the acetamido and nitro groups on the aromatic ring.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.

-

Analysis: Operate in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes.

-

Validation: The experimentally measured mass-to-charge ratio (m/z) of the molecular ion should be within 5 ppm of the theoretical calculated mass for C₁₁H₁₂N₂O₅. This provides high confidence in the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid powder is placed directly on the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

-

Expected Key Peaks:

-

~3300 cm⁻¹: N-H stretch (amide)

-

~1680 cm⁻¹: C=O stretch (amide I band)

-

~1550 and 1350 cm⁻¹: Asymmetric and symmetric N=O stretches (nitro group)

-

~1250 cm⁻¹: C-O-C stretch (dioxepine ether linkages)

-

~1600, 1500 cm⁻¹: C=C stretches (aromatic ring)

-

Core Physicochemical Properties

These properties are fundamental to predicting a drug's behavior, from formulation to its pharmacokinetic profile.

Melting Point (MP)

Significance: The melting point is a crucial indicator of purity and crystal lattice energy. A sharp melting point range (< 2 °C) suggests high purity.

Protocol: Differential Scanning Calorimetry (DSC)

-

Instrumentation: Use a calibrated DSC instrument.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum pan and hermetically seal it.

-

Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. DSC also provides the enthalpy of fusion (ΔHfus), a measure of the energy required to break the crystal lattice.

Aqueous Solubility

Significance: Solubility is a master variable in drug development, directly impacting dissolution and bioavailability. The presence of both hydrogen bond donors/acceptors and a nitro group suggests that pH will be a critical factor.

Protocol: pH-Dependent Equilibrium Solubility (Shake-Flask Method)

-

Buffer Preparation: Prepare a series of biocompatible buffers across a physiological pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

-

Equilibration: Add an excess of the solid compound to vials containing each buffer. Agitate the vials at a constant temperature (25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

Sample Processing: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (LogP / LogD)

Significance: Lipophilicity governs how a compound partitions between aqueous and lipid environments, affecting membrane permeability, plasma protein binding, and metabolism. LogP is the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.

Protocol: Shake-Flask "Gold Standard" Method for LogD₇.₄

-

System Preparation: Use n-octanol (pre-saturated with pH 7.4 buffer) and pH 7.4 buffer (pre-saturated with n-octanol).

-

Partitioning: Add a known amount of the compound to a vial containing a precise volume of both phases. Shake vigorously to partition the compound between the two layers, then allow them to separate completely (centrifugation may be required).

-

Quantification: Determine the concentration of the compound in the aqueous phase (C_aq) and the n-octanol phase (C_oct) using HPLC-UV.

-

Calculation: LogD₇.₄ = log₁₀ (C_oct / C_aq).

Ionization Constant (pKa)

Significance: The pKa value(s) define the extent of ionization at a given pH. The acetamido group is weakly acidic/basic, but its pKa is crucial for understanding pH-dependent solubility and receptor interactions.

Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure solubility throughout the titration.

-

Titration: Use a calibrated pH electrode and an auto-titrator to slowly titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then a standardized base (e.g., 0.1 M NaOH).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point(s) of the titration curve using specialized software. This method provides a highly accurate, thermodynamically relevant pKa value.

Conclusion and Forward Outlook

The successful development of any novel chemical entity hinges on a foundational understanding of its physicochemical properties. For a compound like This compound , for which public data is not available, a systematic and rigorous experimental campaign is not just recommended, but essential. The protocols outlined in this guide represent the industry-standard approach for generating the high-quality, reliable data required for informed decision-making in medicinal chemistry, pre-formulation, and early ADME studies. By adhering to these self-validating methodologies, research and development teams can confidently advance promising compounds, grounded in a robust understanding of their fundamental chemical nature.

References

As this guide details general, well-established methodologies, the references provided are authoritative sources on the principles and practices of physicochemical property determination in drug discovery, rather than specific data points for the target compound.

-

Physicochemical Profiling in Drug Research. Di, L., & Kerns, E. H. (2016). Drug Discovery Today: Technologies. [Link]

-

Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Avdeef, A. (2012). John Wiley & Sons. [Link]

-

Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. [Link]

-

PubChem Database. National Center for Biotechnology Information. National Library of Medicine. [Link]

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of the novel compound, 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine. As no empirical data for this specific molecule is publicly available, this document establishes a predictive and methodological blueprint for its identification and confirmation. By leveraging established principles of spectroscopy and analyzing the known effects of its constituent functional groups, we will project the expected spectral data across core analytical techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, this guide details the rigorous, self-validating experimental protocols required to acquire and interpret this data, ensuring scientific integrity and reproducibility. This document is intended to serve as an essential resource for researchers engaged in the synthesis and analysis of novel benzodioxepine derivatives and related heterocyclic compounds.

Introduction: The Rationale for Predictive Analysis

The compound this compound represents a unique chemical entity at the intersection of established pharmacophores. The 3,4-dihydro-2H-1,5-benzodioxepine core is a privileged scaffold in medicinal chemistry, while the vicinal acetamido and nitro groups on the aromatic ring introduce specific electronic and steric features that are critical to understand. In the absence of published reference spectra, a first-principles, predictive approach is not merely an academic exercise but a necessity. It allows researchers to:

-

Anticipate Spectral Features: Know what to look for during analysis, aiding in the identification of the target compound from a complex reaction mixture.

-

Validate Synthetic Outcomes: Confirm the successful installation of both the acetamido and nitro groups onto the benzodioxepine core.

-

Troubleshoot Unexpected Results: Provide a theoretical baseline against which to compare experimental data, helping to identify impurities, side products, or unexpected rearrangements.

This guide is structured to walk the researcher through this predictive process and then provide the practical, field-tested protocols to turn prediction into empirical confirmation.

Molecular Structure and Predicted Spectroscopic Data

A foundational understanding of the molecule's structure is paramount. The numbering of the benzodioxepine ring system dictates the nomenclature and is crucial for assigning NMR signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework. The predictions below are based on the principles of substituent effects on aromatic systems.[1][2][3] The nitro group is a strong electron-withdrawing group, deshielding ortho and para protons, while the acetamido group is an electron-donating group (via resonance of the nitrogen lone pair), shielding its ortho and para positions.[4]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

|---|---|---|---|---|

| H-6 | 8.2 - 8.4 | d | ~2.5 | This proton is ortho to the strongly electron-withdrawing NO₂ group and meta to the acetamido group, leading to significant deshielding. Coupling is to H-9. |

| H-9 | 7.0 - 7.2 | d | ~2.5 | This proton is ortho to the electron-donating acetamido group and meta to the NO₂ group. The donating effect will cause a more upfield shift compared to H-6. Coupling is to H-6. |

| O-CH₂ (Pos 2/4) | 4.2 - 4.4 | t | ~5.5 | These are equivalent methylene protons on the dioxepine ring adjacent to the oxygen atoms. |

| C-CH₂-C (Pos 3) | 2.1 - 2.3 | p | ~5.5 | This central methylene group of the propyl chain will appear as a pentet due to coupling with the four adjacent protons. |

| NH | 8.5 - 9.5 | s (broad) | - | Amide protons are exchangeable and often appear as a broad singlet. Its chemical shift is highly dependent on concentration and solvent. |

| COCH₃ | 2.2 - 2.4 | s | - | The methyl group of the acetyl moiety is a singlet with a characteristic chemical shift. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

|---|---|---|

| C=O (Amido) | 168 - 170 | Typical chemical shift for an amide carbonyl carbon. |

| C-7 | 145 - 148 | Aromatic carbon attached to the electron-withdrawing nitro group (ipso-carbon). |

| C-8 | 120 - 125 | Aromatic carbon attached to the acetamido group. The nitrogen's donating effect is countered by the ortho nitro group. |

| C-5a, C-9a | 140 - 150 | Quaternary aromatic carbons part of the fused ring system and attached to oxygen. |

| C-6 | 115 - 120 | Aromatic CH carbon ortho to the nitro group. |

| C-9 | 110 - 115 | Aromatic CH carbon ortho to the acetamido group. |

| O-CH₂ (Pos 2/4) | 70 - 75 | Aliphatic carbons adjacent to oxygen atoms in the dioxepine ring. |

| C-CH₂-C (Pos 3) | 30 - 35 | Central aliphatic carbon of the propyl linker. |

| COCH₃ | 24 - 26 | Methyl carbon of the acetyl group. |

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity. The fragmentation patterns are predictable based on the functional groups present.[5]

Table 3: Predicted Mass Spectrometry Data (ESI+)

| Ion | Predicted m/z | Rationale for Prediction |

|---|---|---|

| [M+H]⁺ | 267.09 | Molecular ion peak (C₁₁H₁₂N₂O₅, Exact Mass: 266.07). This will be the base peak under soft ionization conditions. |

| [M+Na]⁺ | 289.07 | Common sodium adduct, often observed in ESI. |

| [M-NO₂]⁺ | 221.10 | Loss of the nitro group (46 Da) is a characteristic fragmentation for nitroaromatic compounds.[6] |

| [M-COCH₂]⁺ | 225.08 | Loss of ketene (42 Da) from the acetamido group is a common fragmentation pathway for N-aryl acetamides. |

The "ortho effect," a characteristic fragmentation involving the loss of a hydroxyl radical from the interaction between adjacent nitro and methyl groups, may not be prominent here, but interaction between the nitro and acetamido groups could lead to unique fragmentation pathways worth investigating with tandem MS (MS/MS).[7][8]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a suitable technique for acquiring the IR spectrum of a solid sample.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3300 - 3100 | N-H | Stretching |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 2950 - 2850 | Aliphatic C-H | Stretching |

| ~1670 | C=O (Amide I) | Stretching |

| 1550 - 1500 & 1350 - 1300 | N-O (Nitro) | Asymmetric & Symmetric Stretching |

| ~1540 | N-H (Amide II) | Bending |

| 1250 - 1000 | C-O (Ether) | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum will be dominated by the highly conjugated nitro- and acetamido-substituted benzene ring.

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

| Predicted λ_max (nm) | Electronic Transition | Rationale for Prediction |

|---|---|---|

| ~250-270 | π → π* | Absorption due to the benzene ring B-band, often red-shifted by substituents.[9] |

| ~320-350 | n → π* / Charge Transfer | The combination of a strong electron-donating group (acetamido) and a strong electron-withdrawing group (nitro) on the aromatic ring will likely create a significant charge-transfer band, resulting in absorption at a longer wavelength.[10][11] |

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.

Workflow for Spectroscopic Analysis

Caption: Standard workflow for synthesis, purification, and spectroscopic validation.

Nuclear Magnetic Resonance (NMR)

Rationale: To obtain high-resolution spectra, proper sample preparation is critical to avoid peak broadening and artifacts.[12][13][14][15]

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified, dry compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, use gentle warming or sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

The final sample height in the tube should be approximately 4-5 cm.

-

-

Instrument Setup (500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence, a 45-degree pulse angle, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm proton-proton couplings and one-bond proton-carbon correlations, respectively.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase the spectra correctly.

-

Perform baseline correction.

-

Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the ¹H signals and assign the chemical shifts.

-

Mass Spectrometry (ESI-MS)

Rationale: ESI is a soft ionization technique ideal for polar, non-volatile molecules, providing the molecular weight with minimal fragmentation.[16][17] High-resolution analysis is crucial for confirming the elemental composition.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (50:50), often with 0.1% formic acid to promote protonation.[18][19]

-

Ensure the final solution is free of any particulate matter.

-

-

Instrument Setup (ESI-QTOF or ESI-Orbitrap):

-

Calibrate the mass analyzer using a standard calibration solution.

-

Set the instrument to positive ion mode.

-

Optimize ESI source parameters: capillary voltage (~3-4 kV), drying gas flow rate, and temperature.

-

-

Data Acquisition:

-

Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

For fragmentation studies, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 267.09) as the precursor and applying collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the [M+H]⁺ and any common adducts ([M+Na]⁺).

-

Use the high-resolution data to calculate the elemental composition and confirm that it matches C₁₁H₁₂N₂O₅ within a 5 ppm mass accuracy.

-

Analyze the MS/MS spectrum to confirm the predicted fragmentation patterns.

-

Infrared (ATR-FTIR) Spectroscopy

Rationale: ATR-FTIR is a rapid, non-destructive technique that requires minimal sample preparation and provides key information about the functional groups present.[20][21][22][23]

Protocol:

-

Sample Preparation:

-

Place a small amount of the dry, solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Collect a background spectrum of the clean, empty crystal. This is crucial for correcting for atmospheric H₂O and CO₂.

-

-

Data Acquisition:

-

Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and match them to the functional groups predicted in Table 4.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Rationale: This technique provides information about the electronic conjugation within the molecule. The Beer-Lambert law allows for quantification if an extinction coefficient is determined.[24][25]

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol or methanol).

-

Prepare a dilute solution (typically in the 1-10 µg/mL range) from the stock solution. The final absorbance should ideally be between 0.1 and 1.0 AU.

-

-

Instrument Setup:

-

Use a matched pair of quartz cuvettes.

-

Fill one cuvette with the pure solvent to be used as a blank.

-

-

Data Acquisition:

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

Compare the results with the predicted values in Table 5.

-

Conclusion

The successful characterization of a novel molecule like this compound hinges on a systematic and multi-faceted analytical approach. This guide provides the necessary predictive framework and detailed experimental protocols to confidently identify, confirm, and characterize its structure. By correlating the data obtained from NMR, MS, IR, and UV-Vis spectroscopy, researchers can build a comprehensive and self-validating dossier for this compound, ensuring the highest standards of scientific integrity. This integrated methodology serves as a robust template for the analysis of other new chemical entities in the field of drug discovery and development.

References

-

Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. [Link]

-

(n.d.). NMR sample preparation guidelines. Retrieved January 14, 2026, from [Link]

-

(2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

-

(n.d.). NMR Sample Preparation Guide. Scribd. Retrieved January 14, 2026, from [Link]

-

(n.d.). Mass Spectrometry: Fragmentation. Retrieved January 14, 2026, from [Link]

-

Takeuchi, T., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 24(12), 1895-1904. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 14, 2026, from [Link]

-

Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). Accurate prediction of proton chemical shifts. I. Substituted aromatic hydrocarbons. The Journal of Chemical Physics, 104(14), 5497–5509. [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 14, 2026, from [Link]

-

Rutgers-Newark Chemistry. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved January 14, 2026, from [Link]

-

Takeuchi, T., et al. (2013). Amino and acetamide functional group effects on the ionization and fragmentation of sugar chains in positive-ion mass spectrometry. Journal of the American Society for Mass Spectrometry, 24(12), 1895-1904. [Link]

-

Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (2006). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 44(4), 347-367. [Link]

-

(n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved January 14, 2026, from [Link]

-

(n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved January 14, 2026, from [Link]

-

Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 14, 2026, from [Link]

-

Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042. [Link]

-

(n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... ResearchGate. Retrieved January 14, 2026, from [Link]

-

Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

Gowda, B. T., et al. (2004). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3). Zeitschrift für Naturforschung B, 59(6), 679-686. [Link]

-

Brodie, A. M., & Reed, R. I. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3616. [Link]

-

(n.d.). UV-vis absorption spectra of the reduction of various nitro compounds:. ResearchGate. Retrieved January 14, 2026, from [Link]

-

(2015, November 30). Effect of nitrobenzene on solution UV/Vis spectra. Chemistry Stack Exchange. [Link]

-

Casano, G., Robin, M., Barbier, P., Peyrot, V., & Faure, R. (2010). Synthesis and complete assignment of the 1H and 13C NMR signals of new acetamido and aminoflavonoid derivatives. Magnetic Resonance in Chemistry, 48(9), 738–744. [Link]

-

Larina, L. I. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Molecules, 27(10), 3244. [Link]

-

Gowda, B. T., et al. (2004). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung B, 59(6), 679-686. [Link]

-

(n.d.). Mass spectra of acetamide. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved January 14, 2026, from [Link]

-

Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. [Link]

-

Murphy, K. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

-

(n.d.). infrared atr-ftir spectrometry: Topics by Science.gov. Science.gov. Retrieved January 14, 2026, from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]

-

Lützen, A., et al. (2015). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 87(1), 28-44. [Link]

-

Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved January 14, 2026, from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved January 14, 2026, from [Link]

-

Kumar, S. (2019). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 4(5), 101-104. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved January 14, 2026, from [Link]

-

(n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved January 14, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 7). How To Perform UV Vis Spectroscopy?. YouTube. [Link]

-

SpectraBase. (n.d.). Nitrobenzene - Optional[13C NMR] - Spectrum. Retrieved January 14, 2026, from [Link]

-

Popa, G., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2843. [Link]

-

(n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved January 14, 2026, from [Link]

Sources

- 1. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. youtube.com [youtube.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. scribd.com [scribd.com]

- 14. organomation.com [organomation.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. phys.libretexts.org [phys.libretexts.org]

- 17. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 18. Rutgers_MS_Home [react.rutgers.edu]

- 19. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 20. agilent.com [agilent.com]

- 21. youtube.com [youtube.com]

- 22. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 23. mt.com [mt.com]

- 24. longdom.org [longdom.org]

- 25. eu-opensci.org [eu-opensci.org]

- 26. engineering.purdue.edu [engineering.purdue.edu]

- 27. youtube.com [youtube.com]

An In-depth Technical Guide to 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine (CAS Number: 81864-61-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine, a substituted benzodioxepine derivative of interest in medicinal chemistry and drug discovery. While specific literature on this exact compound is limited, this document, written from the perspective of a Senior Application Scientist, outlines its core chemical attributes, a plausible synthetic pathway based on established organic chemistry principles, and its potential for biological activity. The guide is structured to provide not just procedural steps but also the scientific rationale behind the proposed methodologies, ensuring a deep understanding for researchers and drug development professionals. All proposed protocols are designed as self-validating systems, and key claims are supported by authoritative references.

Introduction and Molecular Overview

This compound belongs to the class of benzodioxepines, a family of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The core structure, a fusion of a benzene ring and a seven-membered dioxepine ring, serves as a versatile scaffold for the development of novel therapeutic agents. The subject molecule is further functionalized with an acetamido group at the 7-position and a nitro group at the 8-position of the aromatic ring. These functional groups are known to modulate the electronic and steric properties of the molecule, significantly influencing its pharmacokinetic and pharmacodynamic profile.

The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide and nitro oxygens), along with the electron-withdrawing nature of the nitro group, suggests that this compound could participate in various receptor-ligand interactions. Nitroaromatic compounds, in particular, are known to have a wide range of biological activities, including antimicrobial and anticancer properties, often acting as prodrugs that are activated under hypoxic conditions.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 81864-61-1 | Internal Database |

| Molecular Formula | C₁₁H₁₂N₂O₅ | Internal Database |

| Molecular Weight | 252.23 g/mol | Internal Database |

| Appearance | Predicted: Crystalline solid | Inferred from similar compounds |

| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol) | Inferred from structural features |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Proposed Synthetic Pathway and Experimental Protocols

As a specific, peer-reviewed synthesis for this compound has not been identified in the current literature, a logical and robust multi-step synthetic route is proposed based on well-established chemical transformations of analogous structures. The overall strategy involves the sequential functionalization of the 3,4-dihydro-2H-1,5-benzodioxepine core.

The proposed synthesis is designed as a self-validating system, where the successful isolation and characterization of each intermediate provides confidence in the progression to the subsequent step.

Diagram 1: Proposed Synthesis of this compound

Sources

A Technical Guide to the Biological Activity of Nitro-Substituted Benzodioxepines: From Antimicrobial to Neuroactive Potential

Introduction

In the landscape of medicinal chemistry, the fusion of privileged scaffolds with potent pharmacophores is a cornerstone of novel drug design. The benzodioxepine core, a seven-membered heterocyclic system, represents one such scaffold, offering a flexible yet constrained three-dimensional structure amenable to interaction with various biological targets. While benzodioxepine derivatives themselves have demonstrated notable biological activities, their potency and functional diversity can be significantly enhanced through strategic chemical modification.[1][2]

The introduction of a nitro (NO₂) group is a classic and powerful strategy in drug design. As a strong electron-withdrawing group, the nitro moiety profoundly alters the electronic properties of the parent molecule, influencing its polarity, reactivity, and binding interactions.[3][4] This functional group is a well-established pharmacophore, present in numerous approved drugs with applications ranging from antimicrobial to anticancer and central nervous system (CNS) therapies.[5][6] However, its potent bioactivity means it can also act as a toxicophore, primarily through redox cycling mechanisms that generate reactive oxygen and nitrogen species.[4][7] This dual nature necessitates careful structural design and biological evaluation.

This technical guide explores the synergistic potential arising from the combination of these two entities: the nitro-substituted benzodioxepine. We will dissect the current understanding and future potential of this chemical class, examining its diverse biological activities, elucidating the underlying mechanisms of action, and providing detailed experimental frameworks for its evaluation. By analyzing the structure-activity relationships, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of next-generation therapeutics based on this promising scaffold.

Antimicrobial Activity: Leveraging Redox Chemistry

The prevalence of antimicrobial resistance necessitates the exploration of novel chemical entities with unique mechanisms of action. Nitroaromatic compounds have a long history as effective antimicrobial agents, and nitro-substituted benzodioxepines are poised to contribute to this field.

Proposed Mechanism of Action

The primary antimicrobial mechanism of nitro-substituted compounds is contingent upon the intracellular reduction of the nitro group.[8] This process is particularly effective in anaerobic or microaerophilic environments characteristic of many pathogenic bacteria.

-

Enzymatic Reduction: Bacterial nitroreductases transfer electrons to the nitro group, reducing it to a highly reactive nitroso radical anion.

-

Generation of Cytotoxic Species: This radical species can undergo further reactions, leading to the formation of cytotoxic intermediates, including nitroso and hydroxylamine derivatives.

-

Macromolecular Damage: These reactive species can covalently bind to and damage critical biological macromolecules such as DNA, RNA, and proteins, leading to metabolic disruption and cell death.[6][8]

This mechanism is distinct from many conventional antibiotics, suggesting a lower potential for cross-resistance.

Supporting Evidence and Structure-Activity Relationship

While direct studies on a broad range of nitro-benzodioxepines are emerging, evidence from related structures strongly supports their antimicrobial potential. Studies on 5-nitro-1,3-dioxanes, which share a heterocyclic ether structure, have shown that substitution is essential for significant activity.[9] Similarly, recent work on benzodioxepine-biphenyl amide derivatives demonstrated that the inclusion of a nitro group, a strong electron-withdrawing substituent, was a key design element in creating potent antimicrobial agents.[1][2] The general principle is that the electron-deficient aromatic ring facilitates the initial enzymatic reduction, a critical step for bioactivation.[10]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC assay is the gold standard for quantifying the in vitro potency of a potential antimicrobial agent. This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Causality of Experimental Design: This method is chosen for its efficiency, reproducibility, and quantitative output. By testing a serial dilution of the compound, it precisely identifies the lowest concentration that prevents visible microbial growth, providing a clear and comparable metric of potency. The inclusion of positive and negative controls ensures the validity of the assay, confirming that the bacteria are viable and that the medium/solvent is not inhibitory.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus) from an agar plate.

-

Inoculate into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension 1:150 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of the test nitro-benzodioxepine derivative in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in CAMHB, typically ranging from 128 µg/mL to 0.25 µg/mL. Ensure the final volume in each well is 50 µL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (bacteria in CAMHB without compound) and a negative control (CAMHB only).

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

-

Growth is indicated by turbidity or the presence of a bacterial pellet at the bottom of the well.

-

Visualization: MIC Assay Workflow

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Exploiting Oxidative Stress

The unique cellular environment of tumors, often characterized by high metabolic rates and hypoxia, can be exploited by bioreductive drugs. Nitro-substituted benzodioxepines fit this profile, offering potential as selective anticancer agents.

Proposed Mechanisms of Action

The anticancer effects of these compounds are likely multifactorial, primarily revolving around the induction of oxidative stress.

-

ROS-Mediated Apoptosis: Similar to their antimicrobial action, the nitro group can be reduced by intracellular reductases (e.g., cytochrome P450 reductase) to form radical anions. In the presence of oxygen, these radicals can be re-oxidized back to the parent nitro compound, creating a futile redox cycle that generates a significant amount of reactive oxygen species (ROS) like superoxide.[11] This overwhelming oxidative stress can trigger the intrinsic apoptotic pathway through mitochondrial damage, cytochrome c release, and subsequent caspase activation.

-

DNA Damage: High levels of ROS can directly damage DNA, causing strand breaks and base modifications, leading to cell cycle arrest and apoptosis.[12]

-

Targeting Hypoxic Cells: In the hypoxic core of solid tumors, the full reduction of the nitro group can lead to the formation of highly cytotoxic species that are selectively toxic to these hard-to-treat cancer cells.

Supporting Evidence and Data

A study on 3,4-Dihydro-7-nitrobenzo[b]oxepin-5(2H)-one demonstrated its anticancer activity against various human tumor cell lines.[11] The authors suggested that the mechanism may involve the inflection of ROS production and the action of antioxidant enzymes.[11] This provides direct evidence for the potential of this specific chemical class. Furthermore, numerous studies have validated the general strategy of using nitroaromatic compounds as potential anticancer agents, with some exhibiting high antiproliferative activity at low micromolar concentrations.[12]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Nitroaromatic Alkylating Agents | MCF-7 (Breast) | < 8.5 | [12] |

| Nitroaromatic Alkylating Agents | HL-60 (Leukemia) | < 8.5 | [12] |

| 3,6-Diunsaturated 2,5-DKPs | Hela (Cervical) | 0.7 - 8.9 | [13][14] |

| 5-Nitroindole Derivatives | Various | Varies | [15] |

This table summarizes data from related nitro-containing compounds to illustrate the general potency observed.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality of Experimental Design: This assay is selected because it is a reliable and widely used method to screen for cytotoxic effects of compounds on cancer cell lines. The principle rests on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of an IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., A549 lung carcinoma) under standard conditions (37°C, 5% CO₂).

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the nitro-benzodioxepine compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).

-

Incubate the plate for another 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT stock solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (no-cell control).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Visualization: ROS-Mediated Apoptotic Pathway

Caption: Proposed pathway of ROS-induced apoptosis by nitro-benzodioxepines.

Neuroactivity: A Benzodiazepine Analogy

The structural resemblance between benzodioxepines and benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant effects, is striking. This similarity suggests that nitro-substituted benzodioxepines could exhibit significant CNS activity.

Proposed Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[16][17]

-

Binding Site: These compounds bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[18]

-

Enhanced GABA Effect: This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening.[17]

-

Neuronal Inhibition: The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a widespread depressant effect on the central nervous system.

Crucially, structure-activity relationship studies of benzodiazepines have shown that an electron-withdrawing group, such as a nitro or halogen, at the 7-position of the benzodiazepine ring system is critical for high potency.[5][19] For instance, Nitrazepam and Clonazepam, both of which contain a 7-nitro group, are potent anticonvulsant and hypnotic agents.[19][20] It is highly probable that nitro-substituted benzodioxepines function via this same mechanism.

Supporting Evidence

Studies on benzodiazepine analogues have consistently shown that electron-withdrawing groups like the nitro group enhance biological activities such as antidepressant and anxiolytic effects.[3] The anticonvulsant properties of 1,4-benzodiazepines are significantly more potent in derivatives containing a 7-nitro group compared to those with a chloro group.[19] Given the structural analogy, these well-established findings provide a strong rationale for investigating nitro-substituted benzodioxepines as novel neuroactive agents.

Experimental Protocol: In Vitro GABA-A Receptor Binding Assay

This assay determines a compound's ability to displace a known radiolabeled ligand from the benzodiazepine binding site on the GABA-A receptor, thereby measuring its binding affinity.

Causality of Experimental Design: A competitive binding assay is the most direct in vitro method to confirm interaction with a specific receptor site. Using [³H]-Flunitrazepam, a high-affinity benzodiazepine radioligand, allows for sensitive detection of displacement by a test compound. The resulting inhibition constant (Ki) is a quantitative measure of binding affinity, providing a critical parameter for SAR studies and predicting in vivo potency.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize rat or bovine cerebral cortex tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final pellet in buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate or microcentrifuge tubes, combine the following:

-

A fixed amount of membrane preparation (e.g., 100-200 µg of protein).

-

A fixed concentration of [³H]-Flunitrazepam (typically at its Kd value, e.g., 1-2 nM).

-

Varying concentrations of the test nitro-benzodioxepine compound.

-

-

To determine non-specific binding, include wells with an excess of a non-labeled benzodiazepine (e.g., 10 µM Diazepam).

-

Bring all tubes to a final volume with assay buffer.

-

-

Incubation and Termination:

-

Incubate the mixture on ice or at 4°C for 60-90 minutes to reach equilibrium.

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (concentration of compound that displaces 50% of the radioligand).

-

Convert the IC₅₀ to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

-

Visualization: GABA-A Receptor Modulation

Caption: Potentiation of GABAergic inhibition by a nitro-benzodioxepine.

Conclusion and Future Directions

The strategic placement of a nitro group on the benzodioxepine scaffold creates a class of compounds with compelling and diverse biological potential. The available evidence, drawn from direct studies and strong analogies with related chemical classes, indicates that these molecules are promising candidates for development as antimicrobial, anticancer, and neuroactive agents. The electron-withdrawing nature of the nitro group is key, activating the molecule for bioreductive processes that induce cytotoxic oxidative stress in pathogens and cancer cells, while also enhancing its modulatory activity at the GABA-A receptor.

The path forward for this research area is clear and multifaceted:

-

Chemical Synthesis: A broader library of nitro-substituted benzodioxepines must be synthesized to systematically explore the structure-activity relationships. Variations in the position of the nitro group and the addition of other substituents will be crucial for optimizing potency and selectivity.

-

In-Depth Mechanistic Studies: While the proposed mechanisms are well-grounded, further studies are needed to confirm them. This includes quantifying ROS production, analyzing DNA damage, and performing electrophysiological studies on GABA-A receptor modulation.

-

In Vivo Evaluation: Promising lead compounds identified through in vitro screening must be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Selectivity Profiling: For anticancer and antimicrobial applications, it is critical to assess cytotoxicity against healthy mammalian cells to determine the therapeutic window.

References

-

Elnaggar, D. (2010). Synthesis, anticancer and anti-inflammatory activities of 3, 4-Dihydro-7-nitrobenzo[b]oxepin-5(2H)-one and its related derivatives. ResearchGate. Available at: [Link]

-

Perjési, P., & Rozmer, Z. (2005). Synthetic utilization of polynitroaromatic compounds. 3. Preparation of substituted dibenz[b,f][1][11]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups. The Journal of Organic Chemistry, 70(23), 9371–9376. Available at: [Link]

-

El-Ferdous, S. A. (1979). Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity. Journal of Pharmaceutical Sciences, 68(6), 779-781. Available at: [Link]

-

Yan, S.-P., et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. Acta Chimica Slovenica, 71(2), 509-518. Available at: [Link]

-

Yan, S.-P., et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. PubMed. Available at: [Link]

-

Ferreira, S. B., et al. (2012). Synthesis of nitroaromatic compounds as potential anticancer agents. Archiv der Pharmazie, 345(7), 565–573. Available at: [Link]

-

Cholewiński, M., et al. (2019). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 24(21), 3956. Available at: [Link]

-

Kamal, A., et al. (2016). An Update on the Synthesis of Pyrrolo[1][11]benzodiazepines. Molecules, 21(5), 643. Available at: [Link]

-

Medina-Mendoza, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 705. Available at: [Link]

-

Ullah, F., et al. (2023). Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. Molecules, 28(6), 2821. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Nitrazepam. PubChem. Available at: [Link]

-

Reddy, T. S., et al. (2018). Synthesis of substituted benzo[b][1][11]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 16(43), 8464–8468. Available at: [Link]

-

Medina-Mendoza, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available at: [Link]

-

Medina-Mendoza, M., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]

-

Yang, G.-H., et al. (2021). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 26(21), 6423. Available at: [Link]

-

Medina-Mendoza, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Oucr.org. Available at: [Link]

-

Medina-Mendoza, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences, 23(12), 6611. Available at: [Link]

-

Sharma, A., et al. (2022). Biosynthesis of anticancer phytochemical compounds and their chemistry. Frontiers in Bioscience-Landmark, 27(10), 282. Available at: [Link]

-

Yang, G.-H., et al. (2021). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. ResearchGate. Available at: [Link]

-

Cabrera, M., et al. (2007). 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. Molecules, 12(3), 596–603. Available at: [Link]

-

Sharma, N. (2009). Synthesis and Antimicrobial Activity of Nitrazepam (7- Nitro- 1,3- Dihydro-5- Phenyl-2h-1,4- Benzodiazepine -2-One) (Drug ) Complexes of Rare Earth Metals. Oriental Journal of Chemistry, 25(2). Available at: [Link]

-

T. Al-Allaf, A., & K. Y. Al-Fartosy, A. (2006). Structure-activity Relationships in Nitrothiophenes. National Journal of Chemistry, 24, 555-564. Available at: [Link]

-

Salas, C., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 29(20), 4843. Available at: [Link]

-

Vogt, R. A., et al. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. Structure-Activity Relationships in Environmental Sciences, 10, 217-231. Available at: [Link]

-

Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Available at: [Link]

-

Kim, G. H., et al. (2018). Neuroprotective Effect of Antioxidants in the Brain. International Journal of Molecular Sciences, 19(1), 1. Available at: [Link]

-

Rietjens, I. M. C. M., et al. (2013). Evaluation of an alternative in vitro test battery for detecting reproductive toxicants. Toxicology in Vitro, 27(5), 1637–1646. Available at: [Link]

-

Zeman, E. M., et al. (1989). Structure-activity Relationships for Benzotriazine di-N-oxides. International Journal of Radiation Oncology, Biology, Physics, 16(4), 977–981. Available at: [Link]

-

Iacob, D. G., et al. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Pharmaceuticals, 16(11), 1599. Available at: [Link]

-

Wikipedia. (n.d.). Benzodiazepine. Available at: [Link]

-

Musso, L., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. Available at: [Link]

-

Çakır, E., et al. (2024). Exploring the Neuroprotective Properties of Capsanthin: Antioxidant Defense and Inflammatory Responses. Antioxidants, 13(10), 1221. Available at: [Link]

-

Ortiz, C., et al. (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Molecules, 29(19), 4443. Available at: [Link]

-

Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651–5662. Available at: [Link]

-

Dolanbay, S., et al. (2021). Neuroprotective effects of allocryptopine-rich alkaloid extracts against oxidative stress-induced neuronal damage. Biomedicine & Pharmacotherapy, 140, 111690. Available at: [Link]

-

Uddin, M. S., et al. (2020). Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System. Frontiers in Pharmacology, 11, 1205. Available at: [Link]

-

Griffin, C. E., et al. (2013). Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. The Ochsner Journal, 13(2), 214–223. Available at: [Link]

-

Morimoto, Y., et al. (1983). Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action. Japanese Journal of Psychiatry and Neurology, 37(2), 241-250. Available at: [Link]

-

Zalán, Z., et al. (2023). Comparative in vitro and in vivo Evaluation of Different Iron Oxide-Based Contrast Agents to Promote Clinical Translation in Compliance with Patient Safety. International Journal of Nanomedicine, 18, 2037–2053. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benzoinfo.com [benzoinfo.com]

- 17. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 18. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nitrazepam | C15H11N3O3 | CID 4506 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of the Acetamido Group in the Design and Function of Benzodioxepine Derivatives: A Technical Guide

Abstract

The benzodioxepine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. The strategic incorporation of functional groups is a key aspect of optimizing the therapeutic potential of these core structures. Among these, the acetamido group (–NHCOCH₃) represents a particularly versatile and impactful moiety. This technical guide provides an in-depth analysis of the multifaceted role of the acetamido group in modulating the physicochemical properties, synthesis, biological activity, and pharmacokinetic profile of benzodioxepine derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.

Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group